(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, also known as isomucronulatol 7-O-glucoside, is a naturally occurring isoflavonoid found in the plant Astragalus mongholicus []. Isoflavonoids are a class of plant secondary metabolites known for their diverse biological activities []. While the research on (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside itself is limited, its potential applications in scientific research are being explored due to its structural similarity to other well-studied bioactive isoflavonoids.
Studies suggest that isoflavonoids, including some structurally similar to (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, may possess anti-inflammatory and antioxidant properties [, ]. These properties could be beneficial in various health conditions, such as cardiovascular disease, neurodegenerative diseases, and certain types of cancers []. However, further research is needed to determine the specific effects and mechanisms of action of (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside in these areas.
Isomucronulatol 7-O-glucoside is a flavonoid glycoside, specifically a derivative of isomucronulatol. Its chemical formula is , and it features a glucoside moiety at the 7-position of the isomucronulatol structure. This compound is recognized for its potential pharmacological properties, particularly in traditional herbal medicine, where it has been isolated from various plant sources, including Astragalus membranaceus and Astragalus mongholicus .
Research indicates that Isomucronulatol 7-O-glucoside exhibits significant biological activities. Notably, it has been shown to inhibit osteoarthritis-related molecules such as matrix metalloproteinase-13 (MMP-13), collagen type II, tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) in chondrosarcoma cell models . This suggests a potential therapeutic role in managing osteoarthritis and related inflammatory conditions. Furthermore, its antioxidant properties may help mitigate oxidative stress in various biological systems .
Isomucronulatol 7-O-glucoside can be synthesized through several methods:
The applications of Isomucronulatol 7-O-glucoside span various fields:
Interaction studies involving Isomucronulatol 7-O-glucoside have demonstrated its ability to modulate various biochemical pathways:
Isomucronulatol 7-O-glucoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Calycosin 7-O-glucoside | Flavonoid Glycoside | Known for its estrogenic activity |
Pratensein 7-O-glucoside | Flavonoid Glycoside | Exhibits anti-inflammatory properties |
Naringin | Flavonoid Glycoside | Notable for its bitter taste and cholesterol-lowering effects |
Isomucronulatol | Flavonoid | Aglycone form of Isomucronulatol 7-O-glucoside |
Uniqueness: Isomucronulatol 7-O-glucoside is distinguished by its specific glucosylation at the 7-position of the isomucronulatol backbone, which influences its solubility, bioavailability, and biological activity compared to other similar compounds.